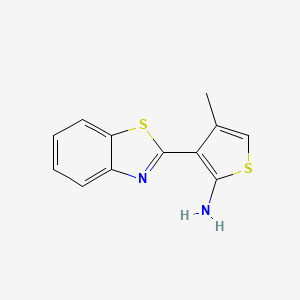

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound that features a benzothiazole ring fused to a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and thiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyano ketones with elemental sulfur and a primary amine.

Coupling of Benzothiazole and Thiophene Rings: The final step involves the coupling of the benzothiazole and thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and polar aprotic solvents (dimethyl sulfoxide, acetonitrile).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated derivatives, alkylated derivatives.

Applications De Recherche Scientifique

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Research: The compound is studied for its potential as a fluorescent probe for detecting biological molecules and as an imaging agent in biological systems.

Mécanisme D'action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine involves its interaction with specific molecular targets and pathways:

Inhibition of Enzymes: The compound can inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria.

Disruption of Cellular Processes: It can disrupt cellular processes by binding to DNA or proteins, leading to cell death or inhibition of cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives with similar biological activities.

4-Methylthiophene-2-carboxylic Acid: A thiophene derivative with applications in material science.

2-Phenylbenzothiazole: A benzothiazole derivative with potential anti-cancer properties.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is unique due to its combined benzothiazole and thiophene moieties, which impart distinct electronic and biological properties. This makes it a valuable compound for diverse applications in medicinal chemistry, material science, and biological research .

Activité Biologique

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, also known by its CAS number 232941-00-3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C12H10N2S2

- Molecular Weight : 246.35 g/mol

- IUPAC Name : this compound

- PubChem CID : 2735376

1. Anticancer Properties

Research has indicated that compounds with a benzothiazole moiety exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated that they can inhibit the proliferation of various cancer cell lines. The cytotoxic effects of benzothiazole derivatives have been linked to their ability to interfere with microtubule dynamics and induce apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 1.35 |

| Compound B | A549 | 0.13 |

| Compound C | HT-29 | 0.008 |

2. Acetylcholinesterase Inhibition

Compounds similar to this compound have shown promising acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for neurodegenerative diseases like Alzheimer’s, where AChE inhibition can help increase acetylcholine levels in the brain .

In vitro studies have reported IC50 values for related compounds ranging from 2.7 µM to lower, indicating their potential as therapeutic agents against cognitive decline associated with Alzheimer's disease .

3. Antimicrobial Activity

The benzothiazole scaffold has also been explored for its antimicrobial properties. Some derivatives have exhibited significant antibacterial activity against various strains, suggesting that modifications to the benzothiazole structure can enhance efficacy against microbial pathogens .

Case Studies

A notable study involved the synthesis and biological evaluation of a series of benzothiazole derivatives, including those structurally related to this compound. The results highlighted their potential as effective AChE inhibitors and their cytotoxic effects on cancer cell lines .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : The inhibition of AChE suggests a mechanism involving competitive binding to the enzyme's active site.

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXFAQKMMOVVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370697 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232941-00-3 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.